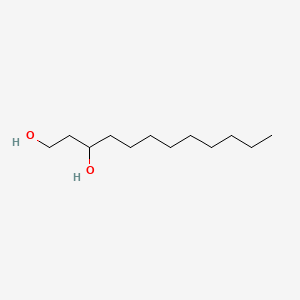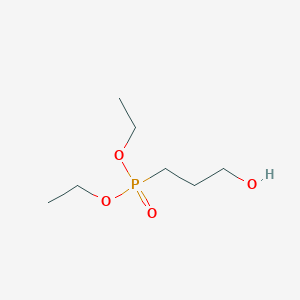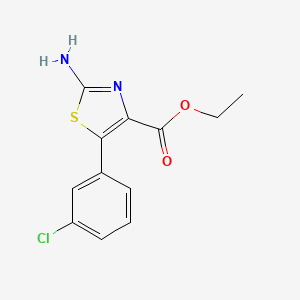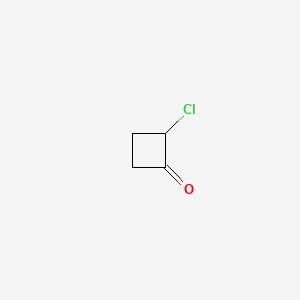
3,4,4'-Tribromodiphenyl ether
Overview
Description
3,4,4'-Tribromodiphenyl ether is a useful research compound. Its molecular formula is C12H7Br3O and its molecular weight is 406.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolite Identification
- Hydroxylated Metabolites in Exposed Rats : Research has shown that hydroxylated metabolites of 2,2',4,4'-tetrabromodiphenyl ether (a close relative of 3,4,4'-tribromodiphenyl ether) are formed in rats. This study identified several hydroxylated tribrominated and tetrabrominated diphenyl ethers in rat faeces, highlighting the biotransformation of these compounds in biological systems (Marsh et al., 2006).
Environmental Fate and Reactions
- OH-Initiated Oxidation Mechanisms : A study on 2,4,4'-tribrominated diphenyl ether (BDE-28) revealed insights into its atmospheric fate. The research detailed how hydroxylated dibrominated diphenyl ethers form through bromine-substitution reactions, offering a window into the environmental degradation processes of such compounds (Cao et al., 2013).
Material Properties and Applications
- Optical and Dielectric Properties of Polyimide Films : Research exploring the effects of internal linkage groups, including the ether group in compounds like this compound, on the properties of polyimide thin films, has been conducted. This has implications for material science, particularly in the development of new polymers with specific optical and dielectric characteristics (Jang et al., 2007).
Occupational and Environmental Exposure
- Brominated Flame Retardants in Plasma Samples : A study investigating the presence of various brominated flame retardants, including 2,4,4'-tribromodiphenyl ether, in plasma samples of different occupational groups in Norway, provides insights into human exposure to these compounds in specific work environments (Thomsen et al., 2001).
Atmospheric Concentrations
- Tribromophenoxy Flame Retardants in the Great Lakes Atmosphere : This research measured the atmospheric concentrations of compounds like 2,4,4'-tribromodiphenyl ether around the Great Lakes, highlighting the environmental prevalence and possible ecological impacts of these substances (Ma et al., 2012).
Photodegradation and Environmental Degradation
- Anaerobic Microbial and Photochemical Degradation : A study focused on the degradation pathways of 4,4'-dibromodiphenyl ether (a structurally similar compound to this compound) under anaerobic conditions and UV light. This research provides insights into the environmental breakdown and fate of such compounds (Rayne et al., 2003).
Mechanism of Action
Target of Action
3,4,4’-Tribromodiphenyl ether, a type of polybrominated diphenyl ethers (PBDEs), is a potential endocrine-disrupting chemical . Its primary targets are the retinoic acid receptors (RARs) . RARs play a crucial role in regulating cell growth, differentiation, and homeostasis.
Mode of Action
The compound interacts with its targets, the RARs, by binding directly to them . The effects are possibly related to the structure of the compounds, especially their hydroxylation and bromination .
Biochemical Pathways
The compound affects the retinoid homeostasis pathway . This disruption can lead to various downstream effects, including alterations in gene expression and cellular functions .
Pharmacokinetics
Like other pbdes, it is likely to be lipophilic and bioaccumulative, leading to persistence in the environment and in biological tissues .
Result of Action
The molecular and cellular effects of 3,4,4’-Tribromodiphenyl ether’s action include disruption of retinoid homeostasis . This can lead to various biological effects, including potential endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,4’-Tribromodiphenyl ether. For instance, the presence of heavy metals can complicate the biodegradation of PBDEs . Furthermore, the compound’s stability and action can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Biochemical Analysis
Cellular Effects
Related compounds, such as 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), have been shown to modulate the intracellular miRNA profile, affecting the LPS-induced pro-inflammatory response in THP-1 Macrophages .
Molecular Mechanism
Studies on related compounds suggest that they can be bio-transformed to hydroxylated metabolites, which can directly interact with retinoic acid receptors .
Temporal Effects in Laboratory Settings
Related compounds like BDE-47 have been shown to have long-term adverse health effects .
Dosage Effects in Animal Models
Studies on related compounds like BDE-47 have shown that they can affect hormone levels in the thyroid gland and have been linked to reproductive and neurological risks at certain concentrations or higher .
Metabolic Pathways
It is known that PBDEs can be bio-transformed to hydroxylated metabolites .
Transport and Distribution
Related compounds like PBDEs are known to bioaccumulate due to their lipophilicity .
Subcellular Localization
Related compounds like BDE-47 have been shown to modulate the intracellular miRNA profile .
Properties
IUPAC Name |
1,2-dibromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAYFVVZFORPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879864 | |
| Record name | BDE-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-81-0 | |
| Record name | PBDE 37 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4'-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',4-Tribromodiphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,4'-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWF76X9B8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)
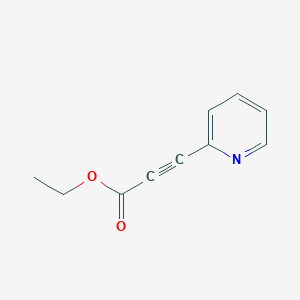
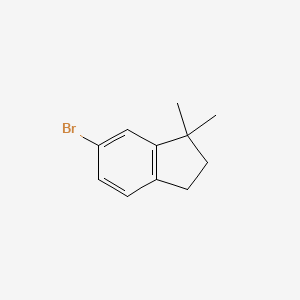
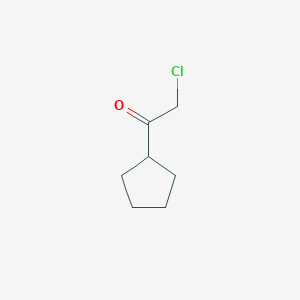
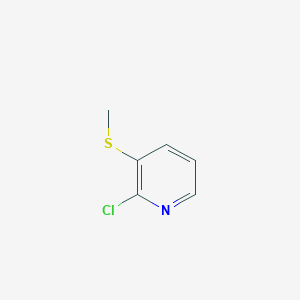
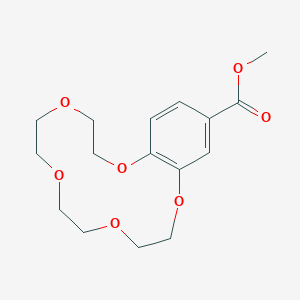
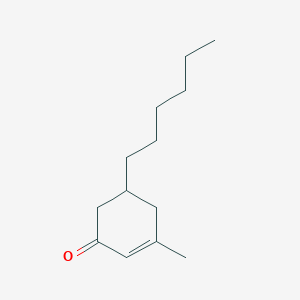
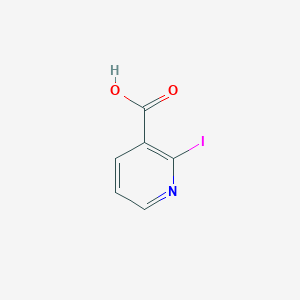
![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
